N-(5-Iodo-4-methylthiazol-2-yl)acetamide N-(5-Iodo-4-methylthiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2033-46-7
VCID: VC13487568
InChI: InChI=1S/C6H7IN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
SMILES: CC1=C(SC(=N1)NC(=O)C)I
Molecular Formula: C6H7IN2OS
Molecular Weight: 282.10 g/mol

N-(5-Iodo-4-methylthiazol-2-yl)acetamide

CAS No.: 2033-46-7

Cat. No.: VC13487568

Molecular Formula: C6H7IN2OS

Molecular Weight: 282.10 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Iodo-4-methylthiazol-2-yl)acetamide - 2033-46-7

Specification

CAS No. 2033-46-7
Molecular Formula C6H7IN2OS
Molecular Weight 282.10 g/mol
IUPAC Name N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C6H7IN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Standard InChI Key BFARCRHWIUKSFT-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)C)I
Canonical SMILES CC1=C(SC(=N1)NC(=O)C)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(5-Iodo-4-methylthiazol-2-yl)acetamide belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered aromatic ring. Its molecular formula, C6H7IN2OS\text{C}_6\text{H}_7\text{IN}_2\text{OS}, reflects the presence of critical functional groups:

  • Iodine at position 5: Enhances electrophilic substitution reactivity and influences pharmacokinetic properties .

  • Methyl group at position 4: Modulates steric and electronic effects, potentially altering binding affinity to biological targets .

  • Acetamide at position 2: Improves solubility and serves as a hydrogen-bond donor/acceptor in molecular interactions .

The InChI identifier (InChI=1S/C6H7IN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)) confirms the spatial arrangement of substituents, which has been validated via spectroscopic methods such as NMR and mass spectrometry .

Physicochemical Properties

  • Molecular Weight: 282.1 g/mol .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the acetamide group .

  • Stability: Stable under standard laboratory conditions but susceptible to photodegradation owing to the iodine substituent .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of N-(5-Iodo-4-methylthiazol-2-yl)acetamide typically involves a two-step protocol:

  • Bromination: Acetoacetate derivatives react with N-bromosuccinimide (NBS) in a tetrahydrofuran-water solvent system to introduce bromine at position 5 .

  • Cyclization and Substitution: The brominated intermediate undergoes cyclization with N-monosubstituted thiourea derivatives, followed by iodination to replace bromine with iodine .

This "one-pot" methodology simplifies purification and improves yields (reported up to 75–85%) compared to traditional multi-step approaches .

Industrial-Scale Production

Patented methods emphasize cost-effective scaling using commercially available precursors like acetoacetate esters and thioureas . Reaction optimization focuses on controlling temperature (60–80°C) and pH (neutral to mildly acidic) to minimize byproducts .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom at position 5 is highly reactive toward nucleophiles, enabling the synthesis of derivatives via:

  • Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups .

  • Halogen exchange: Replacement with fluorine or chlorine using metal catalysts .

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) yields sulfoxide or sulfone derivatives, altering electronic properties .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the acetamide carbonyl to an alcohol, enhancing hydrophilicity .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL . The iodine atom is critical for membrane disruption, as evidenced by reduced activity in des-iodo analogs .

Neuroprotective Effects

Recent investigations into iodinated heterocycles reveal that structural analogs of N-(5-Iodo-4-methylthiazol-2-yl)acetamide inhibit acetylcholinesterase (AChE) and myeloperoxidase (MPO), enzymes implicated in neurodegenerative diseases . Compound 14 from a related study (2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl)acetamide) reduced oxidative stress in irradiated mice by elevating glutathione (GSH) levels by 40% and lowering MPO activity by 55% .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Antimicrobial agents: Hybrid structures combining thiazole and fluoroquinolone motifs .

  • Kinase inhibitors: Modifications at position 5 enhance selectivity for cancer-related kinases (e.g., EGFR, VEGFR) .

Material Science

Thiazole derivatives are employed in dye synthesis due to their conjugated π-systems, which absorb visible light (λmax_{\text{max}} 450–500 nm) .

Comparison with Structural Analogs

CompoundSubstituentsKey Properties
N-(5-Methyl-4-phenylthiazol-2-yl)acetamidePhenyl at C4Enhanced lipid solubility, weaker antimicrobial activity
N-(5-Chloro-4-methylthiazol-2-yl)acetamideChlorine at C5Higher metabolic stability, lower cytotoxicity
N-(5-Iodo-4-ethylthiazol-2-yl)acetamideEthyl at C4Improved kinase inhibition (IC50_{50} 0.5 µM)

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